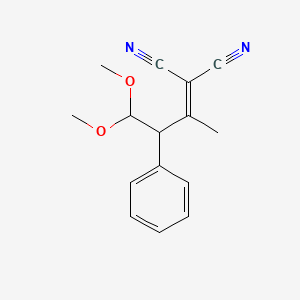
(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method involves the reaction of 4,4-dimethoxy-3-phenylbutan-2-one with malononitrile under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. It may also interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(4,4-Dimethoxy-3-phenylbutan-2-one): A precursor in the synthesis of (4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile.
(4,4-Dimethoxy-2-butanone): A related compound with similar structural features but different reactivity.
(4,4-Dimethoxy-3,3’-di(adamant-1-yl)biphenyl): Another compound with similar functional groups but a more complex structure.
Uniqueness
This compound is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity
Properties
CAS No. |
84596-16-7 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(4,4-dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H16N2O2/c1-11(13(9-16)10-17)14(15(18-2)19-3)12-7-5-4-6-8-12/h4-8,14-15H,1-3H3 |
InChI Key |
LZZPPGXYLSNZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C#N)C(C1=CC=CC=C1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


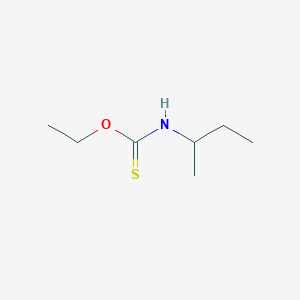
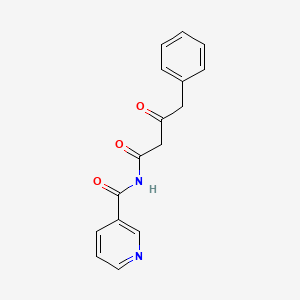
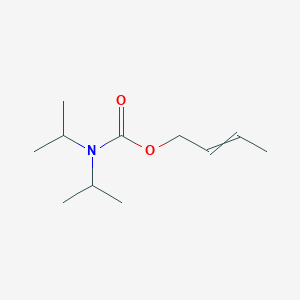
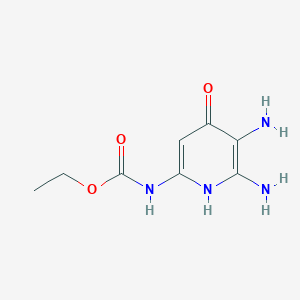
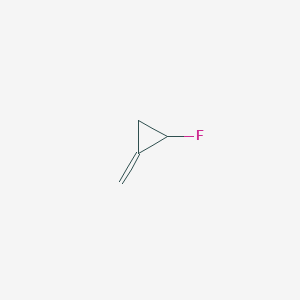
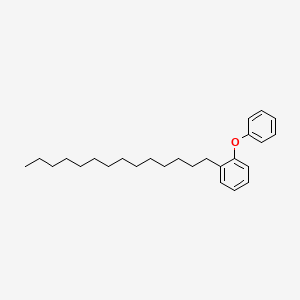
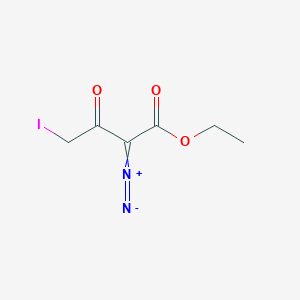

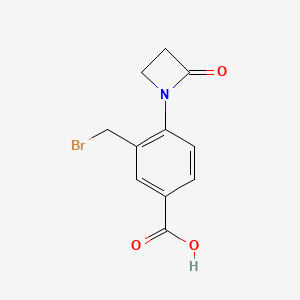
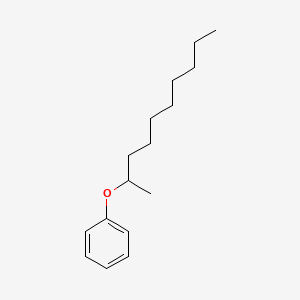
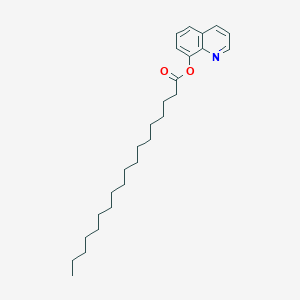
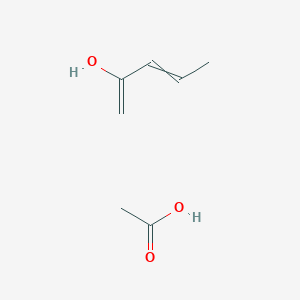
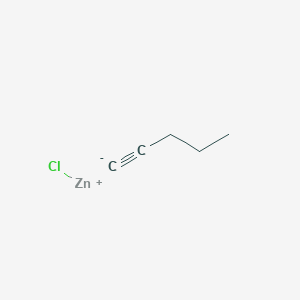
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
